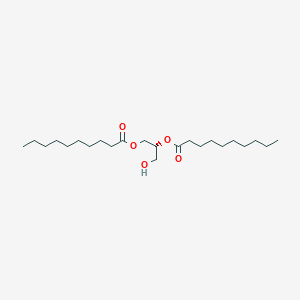

(R)-1,2-didecanoylglycerol

Description

Overview of Diacylglycerol (DAG) as a Lipid Second Messenger in Signal Transduction

Diacylglycerol (DAG) is a fundamental lipid molecule composed of a glycerol (B35011) backbone esterified to two fatty acid chains. um.es It serves not only as a crucial intermediate in the metabolism of lipids, such as triacylglycerols and phospholipids (B1166683), but also as a pivotal second messenger in cellular signaling. um.esfrontiersin.orgnih.gov In the context of signal transduction, DAG is generated at the plasma membrane in response to extracellular stimuli that activate G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

The canonical pathway for signaling-related DAG production involves the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) by the enzyme phospholipase C (PLC). nih.gov This reaction yields two second messengers: inositol (B14025) trisphosphate (IP3) and DAG. nih.gov While IP3 is water-soluble and diffuses into the cytosol to trigger the release of calcium ions, the hydrophobic nature of DAG confines it to the plane of the cell membrane. nih.govkobe-u.ac.jp Within the membrane, DAG functions as a potent activator for a variety of protein targets, most notably the protein kinase C (PKC) family of serine/threonine kinases. kobe-u.ac.jp The binding of DAG to a conserved C1 domain on these proteins recruits them to the membrane and allosterically activates them, initiating a cascade of downstream phosphorylation events that regulate numerous cellular processes, including cell proliferation, differentiation, migration, and apoptosis. smolecule.com

The signaling function of DAG is tightly regulated. Its levels are controlled through phosphorylation by diacylglycerol kinases (DGKs), which convert DAG to phosphatidic acid (PA), another important lipid messenger, or through hydrolysis by DAG lipases. um.esnih.govuniprot.org This precise control ensures that DAG-mediated signals are transient and spatially localized. um.es

Significance of Stereochemistry in Diacylglycerol Function: Focus on 1,2-Diacylglycerols

Diacylglycerols can exist in different isomeric forms, including 1,2-diacylglycerols, 1,3-diacylglycerols, and 2,3-diacylglycerols, based on the attachment points of the fatty acids to the glycerol backbone. nih.govnih.gov However, cellular signaling pathways exhibit a high degree of stereospecificity, with only a particular isomer being biologically active. nih.govnih.gov The predominant and physiologically active form generated from the hydrolysis of inositol phospholipids is the 1,2-diacyl-sn-glycerol. uniprot.orgnih.gov The "sn" stands for stereospecific numbering, which designates the (R)-configuration at the C-2 position of the glycerol backbone when the molecule is depicted in a standard Fischer projection.

Research has unequivocally demonstrated that only the 1,2-sn-diacylglycerol configuration is effective in activating key downstream effectors like protein kinase C. kobe-u.ac.jpnih.gov In contrast, the 1,3-diacylglycerol and the 2,3-sn-diacylglycerol (the (S)-enantiomer) isomers show little to no activity in PKC activation and subsequent cellular responses, such as the platelet release reaction. kobe-u.ac.jpnih.gov This stereoselectivity is a critical feature of the signaling pathway, ensuring that signals are transduced with high fidelity.

This specificity extends to the enzymes that metabolize DAG. Diacylglycerol kinases (DGKs), which terminate DAG signaling by converting it to phosphatidic acid, also exhibit a high degree of stereospecificity. nih.govacs.org They preferentially phosphorylate 1,2-sn-diacylglycerols, while the 2,3-sn-isomer is not a substrate and can even act as an uncompetitive inhibitor for some DGK isoforms. nih.govacs.org This enzymatic selectivity reinforces the unique role of the 1,2-sn-stereoisomer in signal transduction.

| Isomer | Configuration | Role in Signal Transduction |

| 1,2-sn-Diacylglycerol | Fatty acids at sn-1 and sn-2 | Biologically active second messenger; activates Protein Kinase C (PKC). kobe-u.ac.jpnih.gov |

| 2,3-sn-Diacylglycerol | Fatty acids at sn-2 and sn-3 | Biologically inactive; does not activate PKC. kobe-u.ac.jpnih.gov |

| 1,3-Diacylglycerol | Fatty acids at sn-1 and sn-3 | Biologically inactive in PKC-mediated signaling pathways. nih.govnih.gov |

Introduction to (R)-1,2-Didecanoylglycerol as a Specific Research Probe in Lipid Signaling

To dissect the complex roles of DAG in cellular signaling, researchers rely on synthetic, cell-permeable analogs that can mimic the action of endogenous DAG. This compound, also referred to as 1,2-didecanoyl-sn-glycerol, is one such non-physiological diacylglycerol that serves as a valuable research tool. kobe-u.ac.jp Its structure features two saturated ten-carbon (decanoyl) fatty acid chains, which confer sufficient hydrophobicity to allow it to permeate cell membranes and intercalate into the lipid bilayer. kobe-u.ac.jp

As a stereochemically defined 1,2-sn-diacylglycerol, this compound effectively mimics the biologically active form of DAG. It is used experimentally to directly activate protein kinase C and other DAG effectors, bypassing the need for receptor stimulation and phospholipase C activity. medchemexpress.com This allows for the specific investigation of DAG-dependent signaling events. For example, studies have utilized 1,2-didecanoylglycerol (B1663411) to demonstrate the role of PKC activation in enhancing anterior pituitary hormone secretion and in activating blood platelets. medchemexpress.com

The use of specific synthetic DAGs like this compound, alongside other molecular tools like photo-caged lipid probes, enables quantitative and temporally controlled studies of lipid-protein interactions and signaling dynamics within living cells. nih.govepfl.ch These probes are instrumental in elucidating how the structure of DAG influences its binding affinities to effector proteins and its metabolic fate, thereby contributing to the specificity of cellular signaling responses. nih.govepfl.ch

| Property | Description |

| Compound | This compound |

| Type | Synthetic, cell-permeable diacylglycerol (DAG) analog. |

| Stereochemistry | 1,2-sn-glycerol backbone, the biologically active configuration. nih.gov |

| Primary Mechanism | Binds to the C1 domain of Protein Kinase C (PKC) and other effectors, causing their activation. medchemexpress.com |

| Research Application | Used as a probe to directly and specifically activate DAG-dependent signaling pathways for experimental study. medchemexpress.com |

| Key Findings | Shown to activate PKC in platelets and enhance hormone secretion in pituitary cells, confirming its role as a potent DAG mimetic. kobe-u.ac.jp |

Propriétés

Formule moléculaire |

C23H44O5 |

|---|---|

Poids moléculaire |

400.6 g/mol |

Nom IUPAC |

[(2R)-2-decanoyloxy-3-hydroxypropyl] decanoate |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m1/s1 |

Clé InChI |

GNSDEDOVXZDMKM-OAQYLSRUSA-N |

SMILES isomérique |

CCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCC |

SMILES canonique |

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC |

Origine du produit |

United States |

Biochemical Pathways and Metabolism of 1,2 Diacylglycerols

Biosynthesis of 1,2-Diacylglycerols in Cellular Contexts

The generation of 1,2-diacylglycerols within cells occurs through several distinct pathways, each contributing to specific pools of DAG with unique downstream functions. These pathways include the hydrolysis of membrane phospholipids (B1166683) and the de novo synthesis from simpler precursors.

Phospholipase C (PLC)-Mediated Hydrolysis of Phosphoinositides

A primary and rapid mechanism for generating 1,2-diacylglycerol is through the enzymatic action of phosphoinositide-specific phospholipase C (PLC). guidetopharmacology.orgwikipedia.orgmdpi.com PLC enzymes catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and 1,2-diacylglycerol. guidetopharmacology.orgwikipedia.orgmdpi.commdpi.com

This reaction is a cornerstone of cellular signal transduction. wikipedia.org The activation of PLC is typically initiated by the binding of hormones, growth factors, or neurotransmitters to their respective cell surface receptors. guidetopharmacology.orgpnas.org This receptor activation can trigger PLC through various mechanisms, including interaction with G protein-coupled receptors or receptor tyrosine kinases. guidetopharmacology.org The resulting 1,2-diacylglycerol remains within the membrane, where it can activate downstream signaling proteins, most notably protein kinase C (PKC). mdpi.comoup.com The other product, IP3, diffuses into the cytosol and stimulates the release of calcium from intracellular stores. mdpi.commdpi.com

It's important to note that while phosphoinositide hydrolysis is a major source of signaling 1,2-diacylglycerol, other phospholipids, such as phosphatidylcholine, can also be hydrolyzed by specific PLCs to generate DAG, particularly in response to certain growth factors. nih.govacs.orgscispace.comacs.org

De Novo Synthesis Pathways of Diacylglycerol

In addition to generation from phospholipid breakdown, 1,2-diacylglycerol is also synthesized "de novo" from glycerol-3-phosphate. researchgate.net This pathway is a fundamental part of lipid metabolism, providing the backbone for the synthesis of more complex lipids like triacylglycerols and phospholipids. researchgate.netmdpi.com

The de novo synthesis pathway begins with the sequential acylation of glycerol-3-phosphate. First, glycerol-3-phosphate acyltransferase (GPAT) adds a fatty acyl-CoA to form lysophosphatidic acid. mdpi.com Subsequently, acylglycerol-phosphate acyltransferase (AGPAT) adds a second fatty acyl-CoA to produce phosphatidic acid (PA). mdpi.comnih.gov Finally, phosphatidic acid phosphatase (PAP) dephosphorylates PA to yield 1,2-diacylglycerol. mdpi.comoup.com This newly synthesized DAG can then enter various metabolic fates, including conversion to triacylglycerol or phospholipids. oup.comnih.gov In some contexts, such as in pancreatic islets, de novo synthesis of DAG from glucose has been observed. nih.gov

Organelle-Specific Diacylglycerol Generation and Pools

1,2-Diacylglycerol is not uniformly distributed throughout the cell; instead, distinct pools of DAG are generated and maintained within specific organelles, including the endoplasmic reticulum (ER), Golgi apparatus, mitochondria, and chloroplasts. nih.govoup.comnih.gov This compartmentalization is crucial for regulating specific cellular processes.

The endoplasmic reticulum is a major site for the de novo synthesis of lipids, including DAG. mdpi.com DAG generated in the ER can be used for the synthesis of triacylglycerols, which are stored in lipid droplets, or for the production of phospholipids destined for various cellular membranes. mdpi.comnih.gov

The Golgi apparatus also contains a distinct pool of DAG, which is involved in vesicular trafficking. nih.gov This DAG pool can be generated through the sphingomyelin (B164518) synthesis pathway. nih.gov

Mitochondria can also generate DAG, potentially through the breakdown of mitochondrial phospholipids like phosphatidylglycerol. nih.govnih.gov This mitochondrial DAG pool may be involved in regulating mitochondrial functions. nih.gov In plants, chloroplasts have their own DAG pools, which are central to the synthesis of galactolipids, the major lipid components of thylakoid membranes. nih.gov

The existence of these organelle-specific DAG pools suggests that the localization of DAG generation and metabolism is tightly controlled to ensure the appropriate physiological response. nih.govmolbiolcell.org

Catabolism and Turnover of 1,2-Diacylglycerols

The cellular levels of 1,2-diacylglycerol are tightly regulated through its conversion into other lipid species. This rapid turnover is essential for terminating DAG-mediated signaling and for maintaining lipid homeostasis.

Phosphorylation by Diacylglycerol Kinases (DGKs) to Phosphatidic Acid (PA)

A key pathway for the attenuation of 1,2-diacylglycerol signaling is its phosphorylation to phosphatidic acid (PA), a reaction catalyzed by a family of enzymes known as diacylglycerol kinases (DGKs). oup.commdpi.comfrontiersin.orgmdpi.comtandfonline.com This conversion not only removes the signaling molecule DAG but also generates another important lipid second messenger, PA. mdpi.commdpi.com

There are ten known mammalian DGK isozymes, each with distinct tissue distributions, subcellular localizations, and substrate specificities. mdpi.comtandfonline.com This diversity allows for the fine-tuned regulation of specific DAG pools. tandfonline.com For instance, certain DGK isoforms are known to specifically regulate the DAG pool generated downstream of T-cell receptor activation. frontiersin.org The activity of DGKs can be regulated by various factors, including protein-protein interactions and post-translational modifications. mdpi.com

Further Conversion to Triacylglycerols (TAGs)

Beyond its role in signaling, 1,2-diacylglycerol is a direct precursor for the synthesis of triacylglycerols (TAGs), the primary form of energy storage in most eukaryotes. nih.govoup.comnih.gov This conversion is catalyzed by diacylglycerol acyltransferases (DGATs), which transfer a third fatty acyl-CoA to the DAG backbone. nih.govoup.comnih.gov This final step in TAG biosynthesis is considered a committed step and primarily occurs in the endoplasmic reticulum. nih.gov

There are two main DGAT enzymes, DGAT1 and DGAT2, which play significant roles in TAG synthesis. nih.gov The newly synthesized TAGs can then be stored in cytosolic lipid droplets. nih.gov In some organisms and tissues, alternative pathways for TAG synthesis from DAG exist, including a transacylation reaction where an acyl group is transferred from one DAG to another, or the transfer of an acyl group from phosphatidylcholine to DAG. researchgate.net The interconversion between DAG and TAG is a dynamic process, with TAGs also being hydrolyzed back to DAG and free fatty acids by lipases, making DAG a central hub in lipid metabolism. frontiersin.org

Hydrolysis by Diacylglycerol Lipases

Diacylglycerol (DAG) lipases are a class of enzymes that catalyze the hydrolysis of diacylglycerols, yielding a free fatty acid and a monoacylglycerol. wikipedia.org These enzymes play a crucial role in lipid metabolism and signaling by regulating the cellular levels of DAGs and producing important signaling molecules like 2-arachidonoylglycerol (B1664049) (2-AG), a major endocannabinoid. wikipedia.orgnih.gov

The hydrolysis reaction catalyzed by DAG lipases typically involves a catalytic triad (B1167595) of serine, aspartate, and histidine residues. wikipedia.org The mechanism is initiated by the deprotonation of the serine residue by histidine, which then acts as a nucleophile, attacking the carbonyl group of an acyl chain on the DAG molecule. wikipedia.org This leads to the formation of a tetrahedral intermediate, which subsequently collapses, releasing the monoacylglycerol and an acyl-enzyme intermediate. The final step is the hydrolysis of this intermediate by a water molecule, which regenerates the active enzyme and releases the free fatty acid. wikipedia.org

Mammals have two main isoforms of DAG lipase (B570770), DAGLα and DAGLβ, both of which show a preference for hydrolyzing the fatty acid from the sn-1 position of the glycerol (B35011) backbone. wikipedia.orguniprot.org This selectivity results in the production of a 2-monoacylglycerol. For instance, studies on human platelet membranes have demonstrated that the hydrolysis of 1,2-diacylglycerol proceeds via a 2-monoacylglycerol intermediate, indicating a faster cleavage at the sn-1 position. nih.gov Similarly, bovine brain diacylglycerol lipase preferentially hydrolyzes stearate (B1226849) over palmitate from the sn-1 position of 1,2-diacyl-sn-glycerols. nih.gov

The substrate specificity of DAG lipases can be influenced by the fatty acid composition of the diacylglycerol. For example, the diacylglycerol lipase in platelet membranes cleaves diacylglycerols containing sn-1 palmitate as readily as those with sn-1 stearate. nih.gov

Interestingly, some lipases exhibit different positional preferences. Hormone-sensitive lipase (HSL), for example, shows a preference for the sn-1 or sn-3 ester bond of its acylglycerol substrates over the sn-2 bond. qmul.ac.uk

The hydrolysis of 1,2-didecanoylglycerol (B1663411) is a recognized reaction. For example, the human enzyme sn-1-specific diacylglycerol lipase ABHD11 has been shown to catalyze the hydrolysis of 1,2-didecanoylglycerol to decanoylglycerol and decanoate. uniprot.org A similar reaction is catalyzed by the bovine ortholog of this enzyme. uniprot.org

Table 1: Substrate Specificity of Various Diacylglycerol Lipases

| Enzyme | Source | Preferred Substrate(s) | Positional Specificity | Reference(s) |

|---|---|---|---|---|

| Diacylglycerol Lipase | Human Platelets | 1,2-Diacylglycerols | Prefers sn-1 over sn-2 | nih.gov |

| Diacylglycerol Lipase | Bovine Brain | 1,2-Diacyl-sn-glycerols | Prefers sn-1 | nih.gov |

| Diacylglycerol Lipase α (DAGLα) | Human | sn-1 fatty acids from DAGs with arachidonic acid at sn-2 | sn-1 | uniprot.org |

| Diacylglycerol Lipase β (DAGLβ) | Human | Arachidonic acid-esterified DAGs | sn-1 | uniprot.org |

| Hormone-Sensitive Lipase (HSL) | Rat Adipose Tissue | Acylglycerols (tri-, di-, and mono-) | Prefers sn-1 or sn-3 | qmul.ac.uk |

| sn-1-specific diacylglycerol lipase ABHD11 | Human | 1,2-didecanoylglycerol | sn-1 | uniprot.org |

| sn-1-specific diacylglycerol lipase ABHD11 | Bovine | 1,2-didecanoylglycerol | sn-1 | uniprot.org |

Stereochemical Specificity in Diacylglycerol Metabolizing Enzymes

The metabolism of diacylglycerols is highly dependent on the stereochemistry of the DAG molecule. Diacylglycerols exist as different stereo/regioisomers, and the enzymes that act upon them often exhibit significant stereochemical specificity. nih.gov The two enantiomeric forms of 1,2-diacylglycerol are sn-1,2-diacylglycerol, which corresponds to the (S)-configuration at the C2 position of the glycerol backbone, and sn-2,3-diacylglycerol, which corresponds to the (R)-configuration.

Many diacylglycerol metabolizing enzymes show a distinct preference for one enantiomer over the other. For instance, protein kinase C (PKC), a key signaling protein, is specifically activated by sn-1,2-diacylglycerols, but not by sn-2,3-diacylglycerols. medchemexpress.comnih.gov This highlights the critical role of stereochemistry in the biological activity of DAGs.

Diacylglycerol lipases also demonstrate stereochemical preferences. As mentioned previously, DAGLα and DAGLβ are selective for the sn-1 position of the glycerol backbone. wikipedia.orguniprot.org This inherent specificity means they will preferentially hydrolyze sn-1,2-diacylglycerols (the (S)-enantiomer) to produce a 2-monoacylglycerol. Consequently, (R)-1,2-didecanoylglycerol, which is chemically known as sn-2,3-didecanoylglycerol, would be a less favored substrate for these sn-1 specific lipases. The hydrolysis of this compound would require cleavage at the sn-3 position.

While many lipases are sn-1 specific, some enzymes do exhibit a preference for the sn-3 position. A notable example is hormone-sensitive lipase (HSL). Studies using racemic 1,2(2,3)-sn-diolein have shown that HSL has a preference for hydrolyzing the sn-2,3-sn-diolein, which is the (R)-enantiomer. wikipedia.org This indicates a stereopreference for the sn-3 position of the diacylglycerol. wikipedia.org This finding is significant as it demonstrates that enzymes exist which can preferentially metabolize the (R)-enantiomer of 1,2-diacylglycerols.

The stereoselectivity of lipases is a broad phenomenon. For example, lipases from Candida rugosa, Thermomyces lanuginosus, and Pseudomonas fluorescens are reported to have sn-1 stereoselectivity, leading to the preferential formation of 2,3-sn-diacylglycerols from triacylglycerols. In contrast, lipases such as those from Candida antarctica lipase B and gastric/pancreatic lipases from dogs show sn-3 stereoselectivity, preferentially producing 1,2-sn-diacylglycerols.

Table 2: Stereochemical Preferences of Selected Diacylglycerol Metabolizing Enzymes

| Enzyme | Substrate(s) | Stereochemical Preference | Resulting Product(s) | Reference(s) |

|---|---|---|---|---|

| Protein Kinase C (PKC) | 1,2-Diacylglycerols | sn-1,2-diacylglycerol ((S)-enantiomer) | Activation of PKC signaling | medchemexpress.comnih.gov |

| Diacylglycerol Lipase α/β (DAGLα/β) | 1,2-Diacyl-sn-glycerols | sn-1 position | 2-Monoacylglycerol | wikipedia.orguniprot.org |

| Hormone-Sensitive Lipase (HSL) | Racemic 1,2(2,3)-sn-diolein | sn-2,3-sn-diolein ((R)-enantiomer) | Preferential hydrolysis of the (R)-enantiomer | wikipedia.org |

| Candida rugosa lipase | Triacylglycerols | sn-1 position | 2,3-sn-diacylglycerol | |

| Candida antarctica lipase B | Triacylglycerols | sn-3 position | 1,2-sn-diacylglycerol |

Molecular Mechanisms of Action of R 1,2 Didecanoylglycerol in Cell Signaling

Activation of Protein Kinase C (PKC) Isoforms

The primary and most studied role of (R)-1,2-didecanoylglycerol is the activation of the Protein Kinase C family of enzymes. PKCs are serine/threonine kinases that regulate a vast array of cellular processes. Their activation is a multi-step process critically dependent on their recruitment from the cytosol to the cell membrane, a process directly facilitated by this compound.

Interaction with PKC C1 Domains and Membrane Translocation

The activation of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C is initiated by the binding of this compound to highly conserved regulatory domains known as C1 domains. tandfonline.com These domains, which are rich in cysteine residues, function as the specific recognition sites for diacylglycerols and their functional analogs, the phorbol (B1677699) esters. tandfonline.comresearchgate.net

The binding event occurs within a hydrophilic groove on the surface of the C1 domain. The this compound molecule inserts its two decanoyl acyl chains into the hydrophobic core of the cell membrane, while its glycerol (B35011) backbone remains at the interface, where it is recognized by the C1 domain. This interaction anchors the PKC enzyme to the membrane. tandfonline.com This translocation from the cytoplasm to the cell membrane is a hallmark of PKC activation. Once tethered to the membrane, the enzyme undergoes a conformational change that releases an autoinhibitory pseudosubstrate from the catalytic site, unmasking the kinase domain and enabling it to phosphorylate its target substrates. elifesciences.org For conventional PKCs, this process is synergistic with calcium ions (Ca²⁺) binding to the C2 domain, which provides an initial, weaker tether to the membrane. tandfonline.com

| Feature | Description |

| Binding Site | C1 domain of conventional and novel PKC isoforms. tandfonline.com |

| Mechanism | The DAG analog binds to a groove in the C1 domain, anchoring the enzyme to the cell membrane via its acyl chains. tandfonline.com |

| Consequence | Induces translocation of PKC from the cytosol to the membrane. |

| Activation Step | Membrane binding leads to the release of a pseudosubstrate, activating the kinase domain. elifesciences.org |

Stereospecificity of 1,2-sn-Diacylglycerol in PKC Activation

The biological activity of diacylglycerols is highly dependent on their stereochemistry. The naturally occurring and most active form is the 1,2-sn-diacylglycerol, which corresponds to the (R)-configuration. tandfonline.com This stereospecificity is crucial for the precise molecular interaction with the C1 domain of PKC.

High-resolution crystal structures have revealed that the C1 domain's binding groove is structured to specifically accommodate the sn-1,2 configuration. mdpi.com This precise spatial arrangement allows for optimal hydrogen bonding and hydrophobic interactions between the glycerol backbone of the DAG molecule and the amino acid residues within the C1 domain. mdpi.com Other isomers, such as 1,3-diacylglycerol or 2,3-sn-diacylglycerol, are significantly less potent or inactive as PKC activators because they cannot fit correctly into the binding site, highlighting the stringent structural requirements for initiating the signaling cascade. tandfonline.com

Comparative Analysis with Phorbol Esters in PKC Modulation

Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are plant-derived compounds that are potent tumor promoters because they are powerful activators of PKC. They function as structural and functional mimics of diacylglycerols, binding to the same C1 domain on PKC with very high affinity. researchgate.net This binding also induces membrane translocation and activation of the enzyme. tandfonline.com

However, there are key differences in their modulatory actions.

Metabolic Stability : this compound is readily metabolized within the cell by diacylglycerol kinases, leading to a transient activation of PKC. tandfonline.com In contrast, phorbol esters are not easily metabolized, resulting in prolonged and sustained PKC activation, which can lead to downstream effects like receptor desensitization and changes in gene expression. tandfonline.com

Binding Affinity and Selectivity : While both bind to the C1 domain, their affinities for the two types of C1 domains (C1a and C1b) within a single PKC molecule can differ. For some PKC isoforms, one C1 domain may have a higher affinity for DAG while the other has a higher affinity for phorbol esters. This differential binding can lead to distinct downstream signaling outcomes. Furthermore, studies have identified single amino acid residues in the C1 domain that can tune the affinity for DAGs by two orders of magnitude without affecting the affinity for phorbol esters, providing a molecular basis for their distinct biological effects. ucsd.edu

| Activator | Metabolism | Activation Duration | Key Difference |

| This compound | Rapidly metabolized | Transient | Mimics physiological, short-lived signals. tandfonline.com |

| Phorbol Esters (e.g., PMA) | Not readily metabolized | Sustained / Prolonged | Causes long-term activation, leading to pathological states like tumor promotion. tandfonline.com |

Modulation of Cellular Membrane Properties

Beyond its direct interaction with PKC, this compound, like other diacylglycerols, acts as a potent modulator of the biophysical properties of the cell membrane. These changes can indirectly influence the activity of membrane-associated proteins, including PKC itself.

Influence on Lipid Bilayer Structure and Fluidity

The incorporation of this compound into the phospholipid bilayer induces significant structural and dynamic changes. Due to its conical molecular shape—a small hydrophilic glycerol headgroup and a larger hydrophobic volume from its two acyl chains—DAG introduces stress into the flat bilayer structure. nih.govwikipedia.org

This leads to several key effects:

Increased Inter-lipid Spacing : The small headgroup of DAG increases the spacing between the larger headgroups of neighboring phospholipids (B1166683). This creates packing defects and is thought to be crucial for facilitating the insertion of protein domains, like the PKC C1 domain, into the membrane. researchgate.netnih.gov

Induction of Negative Curvature : The conical shape of DAG molecules favors the formation of non-bilayer structures and induces negative curvature in the membrane monolayer they occupy. nih.govnumberanalytics.com This alteration of membrane curvature can lower the energy barrier for processes like membrane fusion and fission and can influence the localization and activity of various membrane proteins. researchgate.net

Changes in Fluidity and Order : Molecular dynamics simulations show that DAGs, similar to cholesterol, can increase the acyl chain order and thickness of the bilayer, an effect known as "condensing." nih.gov This ordering effect, however, is coupled with the creation of lateral heterogeneity, leading to the formation of DAG-rich domains within the membrane. nih.gov The presence of cholesterol has been shown to enhance the membrane-destabilizing effects of DG. nih.gov These alterations in the membrane's physical state are believed to favor the translocation and stabilization of PKC at the membrane, thus contributing indirectly to its activation. researchgate.net

Role in Membrane Curvature and Dehydration

This compound, as a member of the diacylglycerol (DAG) family, plays a significant role in modulating the physical properties of cellular membranes, specifically influencing membrane curvature and hydration. nih.govlipotype.com When incorporated into phospholipid bilayers, DAGs like this compound alter the packing of lipids, which can induce changes in membrane curvature. nih.govresearchgate.net This is partly due to the unique conformation DAGs adopt within the membrane, where the glycerol backbone is positioned nearly perpendicular to the bilayer surface. nih.gov This orientation causes an increase in the separation between phospholipid headgroups. nih.gov

The presence of DAGs within the membrane leads to a decrease in the hydration of the bilayer surface. nih.govresearchgate.net This dehydrating effect, combined with the ability to alter surface curvature, can favor membrane fusion and fission events. researchgate.netplos.org These biophysical alterations are crucial for various cellular processes that depend on the dynamic remodeling of membrane structures. While proteins are also key players in shaping organelles, the intrinsic properties of lipids like DAG are fundamental to creating the necessary membrane environment for these events to occur. plos.org Theoretical and biophysical studies indicate that the localized morphology of a membrane is dependent on the chemical structure of its constituent lipids, and DAGs are considered non-lamellar bilayer lipids that can induce local membrane curvature. plos.org

PKC-Independent Signaling Pathways

While this compound is a well-known activator of Protein Kinase C (PKC), it also participates in signaling pathways that are independent of this enzyme. nih.govnih.gov These alternative pathways are critical for a comprehensive understanding of its function as a second messenger.

Effects on Cytosolic pH Dynamics

The influence of diacylglycerols on intracellular pH (pHi) is complex and can occur through both PKC-dependent and independent pathways. The Na⁺/H⁺ exchanger, a key regulator of pHi, can be activated by diacylglycerol, often through a PKC-mediated mechanism, leading to cytosolic alkalinization. nih.govbiologists.com

However, studies with the diacylglycerol analog DiC8 in T lymphocytes have revealed a more intricate, concentration-dependent effect. nih.gov At low concentrations, DiC8 causes cytosolic alkalinization via PKC-mediated activation of the Na⁺/H⁺ antiport. nih.gov Conversely, at higher concentrations, it induces a marked cytosolic acidification, which is independent of PKC activation. nih.gov This acidification is followed by a gradual recovery of pHi. nih.gov In contrast, other studies in adult rat ventricular myocytes using the same analog found no detectable effect on intracellular pH or Na⁺/H⁺ antiport activity, even at concentrations that produced significant contractile responses. nih.govphysiology.org This suggests that the effects of diacylglycerols on pHi can be highly cell-type specific and dependent on the specific diacylglycerol molecule. nih.govnih.gov The closely related 1,2-sn-didecanoylglycerol did not induce cytosolic acidification in T lymphocytes, highlighting the specificity of these effects based on acyl chain length. nih.gov

| Diacylglycerol Analog | Concentration | Effect on Cytosolic pH | Model System | PKC-Dependence | Reference |

| DiC8 | Low (0.5-2.5 µM) | Alkalinization | T Lymphocytes | Dependent | nih.gov |

| DiC8 | High (≥12.5 µM) | Acidification | T Lymphocytes | Independent | nih.gov |

| DiC8 | Not specified | No effect | Rat Ventricular Myocytes | N/A | nih.govphysiology.org |

| 1,2-didecanoylglycerol (B1663411) | Not specified | No acidification | T Lymphocytes | Independent | nih.gov |

Activation of Other Downstream Effectors (e.g., Unc-13, RasGRP, TRP Channels)

This compound and other DAGs serve as docking sites and allosteric activators for a variety of proteins beyond PKC that contain a conserved C1 domain. researchgate.netmolbiolcell.org These effectors play crucial roles in diverse cellular processes, including neurotransmitter release and cell growth regulation.

Unc-13: Proteins of the Unc-13 family are essential for regulating vesicle release in processes like insulin (B600854) secretion and neurotransmission. jst.go.jp They possess a C1 domain that binds DAG, and this interaction is critical for their function, acting as an effector pathway for DAG signaling that is independent of PKC. researchgate.netjst.go.jp

RasGRP: Ras guanine (B1146940) nucleotide-releasing proteins (RasGRPs) are key activators of the small GTPase Ras. nih.govucsf.edu RasGRP1, for instance, is recruited to the membrane through the binding of its C1 domain to DAG. nih.govelifesciences.org This recruitment is a critical step in the activation of the Ras-ERK signaling cascade, which is vital for T-cell activation and other cellular responses. molbiolcell.orgnih.gov While PKC can also phosphorylate and further activate RasGRP1, the initial membrane translocation and activation are directly mediated by DAG. ucsf.eduucsf.edu

TRP Channels: Transient Receptor Potential (TRP) channels are a large family of ion channels involved in various sensory processes. wikipedia.orgnih.gov Several TRP channels can be directly or indirectly modulated by DAG. jst.go.jpnih.gov For instance, the breakdown of DAG by diacylglycerol lipase (B570770) can produce polyunsaturated fatty acids that activate certain TRP channels. wikipedia.org While many effects of DAG on TRP channels are mediated through PKC phosphorylation, direct interactions and other PKC-independent mechanisms also contribute to their regulation. nih.govmdpi.com

| Effector Protein | Function | Role of Diacylglycerol | PKC-Dependence |

| Unc-13 | Vesicle priming and fusion | Direct binding to C1 domain for activation | Independent researchgate.netjst.go.jp |

| RasGRP | Activation of Ras GTPase | Membrane recruitment and activation via C1 domain | Can be further modulated by PKC, but initial recruitment is independent nih.govucsf.eduucsf.edu |

| TRP Channels | Cation channels in sensory perception | Modulation via direct interaction or metabolic products | Both dependent and independent mechanisms exist jst.go.jpwikipedia.orgnih.gov |

Functional Roles of 1,2 Diacylglycerols in Biological Processes

Regulation of Cell Proliferation, Differentiation, and Growth

1,2-Diacylglycerols are key regulators of cell proliferation, differentiation, and growth, largely through their activation of Protein Kinase C (PKC) isoforms. nih.govcir-safety.org The binding of DAG to the C1 domain of PKC facilitates the enzyme's translocation to the cell membrane, leading to its activation and the subsequent phosphorylation of a multitude of target proteins involved in cell cycle progression and gene expression.

Imbalances in DAG-mediated signaling have been implicated in various diseases, including cancer. um.es For instance, sustained activation of certain PKC isoenzymes by DAG can contribute to uncontrolled cell growth and tumor promotion. cir-safety.org Conversely, in some cellular contexts, DAG-activated pathways can promote differentiation. For example, studies have shown that PKCθ, a DAG-responsive kinase, plays a role in myoblast differentiation. nih.gov The precise outcome of DAG signaling—proliferation versus differentiation—is highly context-dependent, influenced by the specific cell type, the array of PKC isoforms expressed, and the interplay with other signaling pathways. nih.govcir-safety.org

Table 1: Experimental Findings on Diacylglycerol and Cell Proliferation

| Compound/Condition | Model System | Key Findings | Reference |

|---|---|---|---|

| Diacylglycerol (DAG) | CD-1 Mice (skin) | Induced epidermal hyperplasia and stimulated ornithine decarboxylase (ODC) activity, associated with cell proliferation. | |

| cPLA₂α-overexpression | A549 lung cancer cells | Increased cell proliferation, which was blocked by inhibitors of diacylglycerol acyltransferase (DGAT). biorxiv.org | biorxiv.org |

| hGX sPLA₂ | A549 lung cancer cells | Stimulated cell proliferation, which was suppressed by DGAT inhibition. biorxiv.org | biorxiv.org |

Involvement in Apoptosis Pathways

The role of 1,2-diacylglycerols in apoptosis, or programmed cell death, is complex and can be either pro-apoptotic or anti-apoptotic depending on the cellular context and the specific signaling pathways activated.

One of the primary mechanisms by which DAG influences apoptosis is through the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) apoptotic pathway. scielo.org.arcreative-diagnostics.com Pro-apoptotic members of this family, such as Bax and Bak, promote the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade leading to cell death. creative-diagnostics.comnih.gov Conversely, anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process. nih.gov

DAG can influence the activity of these proteins through various downstream effectors. For instance, some PKC isoforms activated by DAG can phosphorylate and inactivate pro-apoptotic Bcl-2 family members, thereby promoting cell survival. Conversely, other signaling cascades initiated by DAG may lead to the activation of pro-apoptotic proteins. The balance between these opposing signals often determines the ultimate fate of the cell.

Modulation of Secretory Processes (e.g., Anterior Pituitary Hormone Secretion, Insulin (B600854) Release)

1,2-Diacylglycerols are critical regulators of secretory processes in various endocrine and exocrine cells. This includes the release of hormones from the anterior pituitary and insulin from pancreatic β-cells.

In the anterior pituitary, the synthetic diacylglycerol, 1,2-didecanoylglycerol (B1663411), has been shown to enhance the secretion of hormones. medchemexpress.com This effect is mediated, at least in part, by the activation of PKC. medchemexpress.com Similarly, in pancreatic β-cells, DAG is a key signaling molecule in the pathway leading to insulin secretion. researchgate.net The generation of DAG, often triggered by elevated glucose levels, activates PKC isoforms that are involved in the exocytosis of insulin-containing granules. researchgate.net

The intricate regulation of these secretory processes highlights the importance of tightly controlled DAG metabolism. Dysregulation of DAG signaling in these tissues can contribute to endocrine disorders.

Role in Immune Cell Activation and Regulation

Diacylglycerol is a crucial second messenger in the activation and regulation of various immune cells, including T cells, B cells, and mast cells. frontiersin.orgnih.gov Upon antigen receptor engagement, such as the T cell receptor (TCR), phospholipase C is activated, leading to the generation of DAG at the plasma membrane. mdpi.com

This localized increase in DAG recruits and activates key signaling proteins, including members of the PKC and RasGRP families. frontiersin.org Activation of these pathways is essential for T cell proliferation, cytokine production, and the development of effector functions. mdpi.comnih.gov Specifically, the RasGRP-Ras-ERK1/2 pathway and the PKCθ-NF-κB pathway are critical downstream cascades initiated by DAG. frontiersin.orgnih.gov

Diacylglycerol kinases (DGKs) play a critical role in terminating DAG signaling by converting DAG to phosphatidic acid (PA). frontiersin.orgnih.gov The activity of DGKs, therefore, acts as a crucial negative feedback mechanism to prevent excessive immune cell activation and maintain immune homeostasis. frontiersin.org Studies have shown that the loss of certain DGK isoforms leads to enhanced DAG signaling and can result in either augmented or dysregulated immune responses depending on the cell type. frontiersin.org

Table 2: Key Downstream Effectors of DAG in Immune Cells

| Effector Protein Family | Downstream Pathway | Function in Immune Cells | Reference |

|---|---|---|---|

| Protein Kinase C (PKC) | NF-κB pathway | Promotes pro-inflammatory cytokine production and cell function. frontiersin.orgmdpi.com | frontiersin.orgmdpi.com |

Contributions to Neurotransmission and Synaptic Signaling

In the nervous system, a synapse is the structure that facilitates communication between neurons. wikipedia.org Diacylglycerols play a significant role in modulating synaptic transmission and plasticity, the cellular basis of learning and memory. nih.gov The generation of DAG in response to neuronal activity can influence both presynaptic neurotransmitter release and postsynaptic receptor function.

At the presynaptic terminal, DAG can enhance the release of neurotransmitters. Recent research has shown that DAG can accelerate the rate of Ca2+-dependent and spontaneous release of synaptic vesicles. nih.gov This is achieved, in part, by increasing the number of docked, release-ready vesicles and accelerating the assembly of the SNARE complex, a core component of the vesicle fusion machinery. nih.gov

At the postsynaptic membrane, DAG-activated signaling pathways, particularly those involving PKC, are implicated in various forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). nih.gov These processes involve long-lasting changes in the strength of synaptic connections and are fundamental to learning and memory. The precise role of DAG in these processes is complex and can vary depending on the specific synapse and the pattern of neuronal activity. nih.gov

Interplay with Lipid Droplet Dynamics and Homeostasis

Lipid droplets are cellular organelles responsible for storing neutral lipids, such as triacylglycerols (TAGs) and sterol esters. nih.gov Diacylglycerols are key intermediates in the synthesis of TAGs, the primary component of lipid droplets. um.es The enzyme diacylglycerol acyltransferase (DGAT) catalyzes the final step of TAG synthesis, the esterification of a fatty acid onto a DAG molecule. wur.nl

The regulation of DGAT activity and the availability of its substrate, DAG, are therefore critical for controlling the size and number of lipid droplets. wur.nl This interplay is crucial for maintaining lipid homeostasis and preventing lipotoxicity, a condition that can arise from the accumulation of excess fatty acids. nih.gov

Recent studies have highlighted the role of lipid droplets as hubs for lipid metabolism and signaling. nih.gov For instance, lipid droplets can control the production of mitogenic lipid mediators in cancer cells. biorxiv.org Furthermore, proteins associated with lipid droplets can regulate triglyceride storage and hydrolysis, thereby influencing the intracellular availability of fatty acids and DAG. wur.nl

Research Methodologies for Investigating R 1,2 Didecanoylglycerol and Diacylglycerol Signaling

Analytical Techniques for Diacylglycerol Species Profiling and Quantification

A critical aspect of studying DAG signaling is the ability to accurately profile and quantify the diverse range of DAG species within a biological sample. This is complicated by the existence of regioisomers (1,2- and 1,3-diacylglycerols) and enantiomers ((R)- and (S)-configurations), which often exhibit different biological activities.

Liquid chromatography-mass spectrometry (LC-MS/MS) stands as a cornerstone of lipidomics, offering high sensitivity and selectivity for the analysis of complex lipid mixtures. nih.gov This technique is particularly well-suited for the profiling and quantification of DAG molecular species.

Normal-phase HPLC can be employed to separate different neutral lipid classes, including diacylglycerols, from cellular extracts. aocs.orgresearchgate.net The effluent from the HPLC is then directed into a mass spectrometer, where electrospray ionization (ESI) can be used to generate positive ions, often as ammonium (B1175870) adducts ([M+NH₄]⁺), for detection. aocs.org This online LC-MS approach allows for the qualitative and quantitative analysis of various molecular species within each neutral lipid class. researchgate.net

For enhanced specificity and quantification, tandem mass spectrometry (MS/MS) techniques like neutral loss scanning are utilized. For instance, a neutral loss scan can identify all triacylglycerol species containing a specific fatty acid. aocs.org Similarly, derivatization of DAGs can introduce a specific chemical tag, allowing for targeted detection. For example, derivatization with difluorophenyl isocyanate followed by neutral loss scanning for the corresponding fragment can significantly improve the signal-to-noise ratio for DAG analysis. nih.gov

However, a significant challenge in quantitative lipidomics is the availability of appropriate internal standards for every molecular species present in a sample. aocs.org To address this, strategies involving the use of a range of internal standards and the construction of calibration curves for different DAG species are employed to achieve accurate quantification. researchgate.net More recent approaches have developed charge derivatization strategies, where a charged tag is added to the DAG molecule, significantly increasing the ionization efficiency and detection sensitivity in mass spectrometry. frontiersin.org

Table 1: LC-MS/MS Parameters for Diacylglycerol Analysis

| Parameter | Description |

| Chromatography | Normal-phase or Reversed-phase HPLC |

| Ionization Source | Electrospray Ionization (ESI) |

| Ion Polarity | Positive |

| Adduct Ion | [M+NH₄]⁺ |

| MS/MS Scan Type | Neutral Loss Scanning, Multiple Reaction Monitoring (MRM) |

| Derivatization Agent | Difluorophenyl isocyanate, N,N-dimethylglycine (DMG) |

This table summarizes common parameters used in LC-MS/MS methods for the analysis of diacylglycerols.

High-performance liquid chromatography (HPLC) is a powerful tool for the separation of diacylglycerol isomers, which is crucial for understanding their distinct biological roles. Various HPLC modes are employed to resolve both regioisomers and enantiomers.

Reversed-phase HPLC (RP-HPLC) is widely used for separating DAG molecular species. researchgate.netoup.com This technique can separate 1,2(2,3)- and 1,3-positional isomers. researchgate.netoup.com The elution order is typically influenced by the equivalent carbon number (ECN) of the DAG species. researchgate.net The use of different stationary phases, such as octadecylsilyl (ODS) columns, and mobile phases, like acetonitrile, allows for the effective separation of these isomers. researchgate.netresearchgate.net For instance, non-endcapped ODS columns have been shown to be particularly suitable for the separation of reverse isomers of 1,2-diacylglycerols. researchgate.net

For the separation of enantiomers like (R)-1,2-didecanoylglycerol, chiral-phase HPLC is indispensable. nih.gov This often involves derivatization of the diacylglycerols to form diastereomers, which can then be separated on a chiral stationary phase. A common approach is the formation of 3,5-dinitrophenylurethane (DNPU) derivatives. researchgate.net Tandem column systems, combining a conventional silica (B1680970) gel column with a chiral stationary phase column, have been successfully used for the direct separation of 1,2-DAG, 2,3-DAG, and 1,3-DAG isomers without prior derivatization. nih.gov

Silver ion HPLC is another specialized technique that can be used to separate positional isomers of mono- and diacylglycerols, often after acetylation. usda.gov

Table 2: HPLC Methods for Diacylglycerol Isomer Separation

| HPLC Mode | Isomers Separated | Key Features |

| Reversed-Phase (RP-HPLC) | Regioisomers (1,2- vs. 1,3-) | Separation based on hydrophobicity and ECN. researchgate.netoup.com |

| Chiral-Phase HPLC | Enantiomers ((R)- vs. (S)-) | Often requires derivatization to form diastereomers. researchgate.netnih.gov |

| Tandem Column HPLC | Regio- and Enantiomers | Combines different column types for direct separation. nih.gov |

| Silver Ion HPLC | Positional Isomers | Separation based on interaction with silver ions. usda.gov |

This table outlines different HPLC methods and their applications in separating diacylglycerol isomers.

While more advanced techniques are prevalent, thin-layer chromatography (TLC) and gas chromatography (GC) remain valuable for the analysis of diacylglycerols.

TLC is a simple and cost-effective method for the separation of lipid classes. researchgate.netmdpi.com It can be used to isolate diacylglycerols from other neutral lipids. aocs.org For separating 1,2- and 1,3-diacylglycerol isomers, TLC plates impregnated with boric acid can be used, as the boric acid forms complexes with the hydroxyl groups, allowing for their separation. gerli.com However, a notable drawback of TLC is the potential for isomerization of diacylglycerols on the silica gel plates. researchgate.net Two-dimensional TLC (2D-TLC) can provide enhanced resolution for separating various lipid classes. mdpi.com

Gas chromatography (GC), particularly when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is used for the quantification and structural characterization of diacylglycerols. nih.govresearchgate.net Analysis by GC often requires derivatization of the diacylglycerols, for example, by converting them to their trimethylsilyl (B98337) (TMS) ethers, to increase their volatility. nih.govresearchgate.net GC-MS provides valuable structural information, and specific fragment ions can be used to distinguish between positional isomers. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the detailed structural elucidation of diacylglycerols. uoc.grresearchgate.net Both ¹H and ¹³C NMR provide a wealth of information about the molecule's structure. uoc.grresearchgate.netacs.org

The signals from the glycerol (B35011) backbone protons and carbons are particularly diagnostic for identifying and differentiating between 1,2- and 1,3-diacylglycerol isomers. acs.orgmdpi.com In ¹H NMR, the chemical shifts and multiplicities of the protons on the C-1 and C-3 positions of the glycerol moiety can reveal the positions of the acyl chains. acs.org For instance, significant differences in the 4.0–4.5 ppm range of the ¹H NMR spectrum can be used to distinguish between sn-1,2- and 2,3-diacylglycerols. acs.org

¹³C NMR is also highly effective in determining the position of fatty acids on the glycerol backbone. mdpi.com The chemical shifts of the glycerol carbons, which resonate in the 60–72 ppm region, differ for 1,2- and 1,3-diacylglycerols. mdpi.com Two-dimensional NMR techniques, such as TOCSY, HSQC, and HMBC, can further aid in the complete assignment of the complex ¹H and ¹³C NMR spectra. uoc.grresearchgate.net

Thin-Layer Chromatography (TLC) and Gas Chromatography (GC)

Synthetic Strategies for Enantiomerically Pure Diacylglycerols

The synthesis of enantiomerically pure diacylglycerols, such as this compound, is essential for studying their specific biological functions and for use as analytical standards. nih.govnih.gov Several strategies have been developed to achieve this.

One common approach involves the use of chiral starting materials. For example, enantiomerically pure compounds can be synthesized from a "chiral pool," which consists of readily available natural enantiopure compounds. ub.edu The synthesis can also start from a racemic mixture, which is then resolved into its individual enantiomers. ub.edu This can be achieved through methods like crystallization of diastereomeric salts. cardiff.ac.uk

Enzymatic methods are also widely employed for the stereoselective synthesis of diacylglycerols. Lipases, for instance, can exhibit high stereoselectivity. nih.govresearchgate.net The stereoselective ethanolysis of a triacylglycerol using an immobilized lipase (B570770) can yield optically pure sn-2,3-diacylglycerols. researchgate.net Similarly, the enantioselective hydrolysis of a racemic diacylglycerol derivative catalyzed by a lipase can produce an enantiomerically enriched product. researchgate.net

Another strategy involves the use of chiral auxiliaries or catalysts. ub.edu A chiral reagent can be used in stoichiometric or catalytic amounts to direct the stereochemical outcome of a reaction. ub.edu Additionally, conformationally constrained analogues of diacylglycerols have been synthesized to serve as versatile precursors for various chiral DAG-lactones. figshare.comresearchgate.net

In Vitro and Ex Vivo Model Systems for Functional Studies

To investigate the biological functions of this compound and other diacylglycerols, various in vitro and ex vivo model systems are utilized. These models allow for the controlled study of DAG-mediated signaling pathways.

Cell culture systems are a fundamental tool for these investigations. Cell lines, such as Jurkat T cells, are used as model systems to study the role of diacylglycerol kinases (DGKs) and the impact of DAG on T cell activation and function. mdpi.com The use of photo-caged lipid probes in live cells allows for the acute manipulation of specific diacylglycerol species in the plasma membrane, enabling the quantitative study of lipid-protein interactions and lipid dynamics. pnas.org This approach has revealed that the side-chain composition of DAGs can significantly affect their binding affinities for proteins and their transmembrane movement. pnas.org

The functional consequences of altering DAG levels can be studied by inhibiting or knocking down enzymes involved in DAG metabolism, such as DGKs. mdpi.comnih.gov For instance, inhibiting DGKs leads to an increase in the cellular ratio of DAG to phosphatidic acid (PA), which can have downstream effects on signaling pathways like those involving phospholipase C (PLC). nih.gov

Ex vivo models, such as isolated tissues or organs, are also employed. For example, studies on human lower airways have been used to investigate the role of DAG in smooth muscle contraction. nih.gov Furthermore, macrophages derived from mouse models of diseases like juvenile arthritis or cytokine storm syndrome have been used to study the role of DGKζ and DAG signaling in inflammatory responses. nih.gov

The study of diacylglycerol signaling is relevant to a wide range of diseases, including cancer, diabetes, and immune disorders, as impaired DAG metabolism is often implicated in these conditions. um.es

Liposome (B1194612) and Monolayer Techniques for Membrane Interaction Analysis

The investigation of this compound and other diacylglycerols (DAGs) frequently employs model membrane systems like liposomes and monolayers to dissect their interactions with membranes and associated proteins. These techniques provide a controlled environment to study the physicochemical effects of DAGs, which are crucial intermediates in lipid metabolism and key second messengers in cellular signaling. nih.govd-nb.info

Liposomes, which are microscopic vesicles composed of a lipid bilayer, serve as excellent models for cellular membranes. mdpi.com Studies have shown that the incorporation of diacylglycerol analogues into liposomes can induce lipid phase separation, leading to the formation of DAG-rich domains or even lipid droplets within the phospholipid bilayer. rsc.orgresearchgate.net This phase separation is driven by the conical shape of DAG molecules, which can disrupt the lamellar structure of the membrane. d-nb.inforsc.org By creating liposomes with defined compositions, researchers can analyze how the presence of specific DAGs, such as 1,2-didecanoylglycerol (B1663411), alters membrane properties like fluidity, curvature stress, and permeability. rsc.orgnih.gov Furthermore, liposome-based assays are invaluable for studying the kinetics of enzymes that metabolize DAG, such as diacylglycerol kinases (DGKs), providing insight into how the bilayer environment affects enzyme function. nih.gov

Lipid monolayers at an air-water interface offer a complementary two-dimensional system to probe the surface behavior of lipids and their interactions with proteins. nih.govmdpi.com This technique has been instrumental in examining the activation of Protein Kinase C (PKC), a primary effector of DAG signaling. kobe-u.ac.jp In these experiments, a monolayer of phospholipids (B1166683), such as phosphatidylserine, is formed, and PKC is introduced into the aqueous subphase. The addition of DAG to the monolayer facilitates the binding and activation of PKC. kobe-u.ac.jp The surface pressure of the monolayer, a measure of the packing density of the lipid molecules, is a critical parameter, as the potency of PKC activation is proportional to this pressure. kobe-u.ac.jp Such studies have revealed that 1,2-diacylglycerols with saturated short-to-medium length carbon chains, a category that includes 1,2-didecanoylglycerol, are effective activators of PKC in these model systems. kobe-u.ac.jp

Table 1: Application of Model Membrane Techniques in Diacylglycerol Research

| Technique | Model System | Key Application | Research Findings | Citations |

|---|---|---|---|---|

| Liposome Formulation | Lipid Bilayer Vesicles | Analysis of DAG-induced membrane morphology changes. | Diacylglycerol analogues induce phase separation and formation of lipid droplets within the liposome bilayer. | rsc.orgresearchgate.net |

| Liposome-based Enzyme Assays | Lipid Bilayer Vesicles | Studying the function of DAG-metabolizing enzymes in a membrane context. | Provides insight into how bilayer properties and specific lipid species affect enzyme function (e.g., Diacylglycerol Kinase). | nih.gov |

| Monolayer Technique | Lipid Monolayer at Air-Water Interface | Investigating the interaction of DAG with membrane-associated proteins. | Used to model the cell membrane for studying Protein Kinase C interaction with phospholipid and diacylglycerol for its activation. | kobe-u.ac.jp |

Cell-Based Assays and Primary Cell Culture Models (e.g., Platelets, T Lymphocytes, Islets)

To understand the function of this compound in a physiologically relevant context, researchers utilize cell-based assays, particularly with primary cells that are key players in DAG-mediated signaling pathways. These models bridge the gap between simplified biochemical assays and complex whole-organism studies.

Platelets: Human platelets are a widely used model for studying signal transduction events, including the activation of Protein Kinase C (PKC). Upon stimulation by agonists like thrombin, platelets rapidly produce 1,2-sn-diacylglycerol, which activates PKC. kobe-u.ac.jp Exogenously added DAGs can mimic this effect. Specifically, (±)-1,2-didecanoylglycerol has been documented to promote PKC activity in platelets. ziobio.com The activation of PKC in intact platelets can be quantified by measuring the phosphorylation of specific endogenous substrate proteins, such as a prominent 47kDa protein. kobe-u.ac.jp Studies comparing various synthetic diacylglycerols have shown that those with at least one unsaturated fatty acyl group are typically the most active, though saturated species like 1,2-didecanoylglycerol are also effective. kobe-u.ac.jp

T Lymphocytes: Diacylglycerol signaling is fundamental to T lymphocyte activation and function. nih.govfrontiersin.org Following T-cell receptor (TCR) engagement, DAG is generated at the plasma membrane, where it recruits and activates critical effector proteins. frontiersin.org These include PKCθ, which is essential for activating the NF-κB pathway, and Ras guanyl-releasing protein 1 (RasGRP1), which activates the Ras-MAPK pathway. frontiersin.orgnih.gov Primary cultures of T lymphocytes have been used to demonstrate that stimulation with mitogens induces a multiphasic DAG response over time, highlighting the dynamic nature of this signaling lipid. nih.gov The signaling is tightly regulated by diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA), thus attenuating DAG-dependent signals while initiating PA-mediated ones. frontiersin.orgnih.gov

Islets: While specific studies focusing on this compound in pancreatic islets are less common in the reviewed literature, DAG signaling is known to be a crucial component in insulin (B600854) secretion from pancreatic β-cells. Glucose metabolism leads to signals that include the generation of DAG, which, along with calcium, activates PKC isoforms to promote the exocytosis of insulin-containing granules.

Table 2: Research Findings on DAG Signaling in Primary Cell Models

| Primary Cell Type | Key Effector/Process Studied | Findings Related to Diacylglycerol (DAG) | Citations |

|---|---|---|---|

| Platelets | Protein Kinase C (PKC) Activation | (±)-1,2-didecanoylglycerol promotes PKC activity. PKC activation is measured via phosphorylation of a 47kDa substrate protein. | kobe-u.ac.jpziobio.com |

| T Lymphocytes | T-Cell Activation (PKCθ, RasGRP1) | Mitogen stimulation induces a multiphasic DAG response. DAG recruits PKCθ and RasGRP1 to the membrane, activating downstream pathways. | nih.govfrontiersin.orgnih.gov |

Application of Genetically Encoded Diacylglycerol Sensors and Advanced Imaging Techniques

Understanding the precise spatiotemporal dynamics of diacylglycerol signaling within living cells has been a significant challenge due to the transient nature and low abundance of these lipid messengers. nih.govresearchgate.net The development of genetically encoded biosensors and advanced imaging modalities has revolutionized the study of DAG, allowing for real-time visualization of its production and localization.

The most common type of DAG sensor is a fusion protein consisting of a fluorescent protein (FP), such as Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP), and the C1 domain of Protein Kinase C (PKC). nih.govresearchgate.netscienceopen.com The C1 domain specifically binds to DAG with high affinity. nih.gov In its basal state, the sensor is diffusely located in the cytosol and nucleus. nih.govresearchgate.net Upon receptor-mediated stimulation that generates DAG at a specific membrane (e.g., the plasma membrane), the sensor rapidly translocates to that location. This redistribution of fluorescence is monitored using high-resolution imaging techniques like confocal or total internal reflection fluorescence (TIRF) microscopy. nih.govscienceopen.com The functionality of these sensors is often validated by treating cells with short-chain, membrane-permeable DAG analogs, which cause a robust recruitment of the sensor to the plasma membrane. nih.govresearchgate.net

More sophisticated approaches combine these imaging techniques with acute manipulation of DAG levels. One such method involves the use of "photo-caged" DAG probes. pnas.orgpnas.org These are inactive DAG precursors that can be rapidly activated by a flash of light (uncaging) at a specific time and location within the cell. pnas.orgpnas.org By uncaging a specific DAG species like 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG) or 1,2-dioctanoyl-sn-glycerol (B43705) (DOG) at the plasma membrane and simultaneously imaging the recruitment of a fluorescently-tagged effector protein (e.g., PKC), researchers can obtain quantitative data on signaling dynamics. pnas.orgpnas.org When combined with mathematical modeling, this powerful approach allows for the determination of key biophysical parameters in living cells, such as the binding affinities (Kd) between specific DAG species and their protein effectors, as well as the kinetics of DAG transbilayer movement (flip-flop) and metabolic turnover. pnas.orgpnas.org These advanced methods have revealed that subtle differences in the acyl chain composition of DAG molecules can lead to orders-of-magnitude differences in protein binding and cellular lipid dynamics, providing a basis for signal specification. pnas.orgpnas.org

Table 3: Advanced Techniques for Visualizing Diacylglycerol Signaling

| Technique | Principle | Information Gained | Citations |

|---|---|---|---|

| Genetically Encoded DAG Sensors (e.g., YFP-C1a) | A fluorescent protein is fused to the DAG-binding C1 domain of PKC. Translocation from cytosol to membrane upon DAG production is imaged. | Real-time, qualitative visualization of the location and timing of DAG generation in living cells. | nih.govresearchgate.netscienceopen.com |

| Photo-caged DAG Probes & Live-Cell Imaging | Light-inducible release of specific DAG species at the plasma membrane, coupled with imaging of effector protein recruitment. | Allows for acute manipulation of DAG levels and quantitative analysis of signaling events. | pnas.orgpnas.org |

| Mathematical Modeling (with uncaging) | Kinetic models are fitted to the experimental data from uncaging experiments. | Determination of binding constants (Kd) for DAG-protein interactions and kinetic rates for DAG transbilayer movement and turnover. | pnas.orgpnas.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| (±)-1,2-didecanoylglycerol |

| 1,2-diacylglycerol (DAG) |

| 1,2-dioctanoyl-sn-glycerol (DOG) |

| 1,2-dipalmitoylglycerol |

| 1,2-distearoylglycerol |

| 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) |

| Calcium |

| Ceramide |

| Diacylglycerol kinase (DGK) |

| Green Fluorescent Protein (GFP) |

| Phosphatidic acid (PA) |

| Phosphatidylserine |

| Phorbol (B1677699) ester |

| Protein Kinase C (PKC) |

| Ras guanyl-releasing protein 1 (RasGRP1) |

| Thrombin |

Future Directions and Emerging Research Avenues for R 1,2 Didecanoylglycerol Research

Elucidating Novel Stereoisomer-Specific Functions and Effectors

A significant frontier in lipid signaling research is the appreciation that the precise chemical structure of diacylglycerol, including its stereochemistry, is a key determinant of its biological function. nih.gov The term "diacylglycerol" encompasses several stereo- and regioisomers, but not all are created equal. It is now understood that lipid-metabolizing enzymes can generate and distinguish between different DAG isoforms, and only the sn-1,2-DAG isomer, which includes (R)-1,2-didecanoylglycerol, possesses potent signaling properties. nih.govtandfonline.com In contrast, sn-1,3-diacylglycerols and sn-2,3-diacylglycerols are largely inactive as direct activators of key effector proteins like PKC. tandfonline.comnih.gov

Future research will focus on identifying and characterizing novel effector proteins beyond the well-known PKC family that exhibit stereoisomer-specific binding to sn-1,2-DAGs. nih.gov While PKC has long been the primary focus, other proteins containing the C1 binding domain, such as RasGRPs, MUNC13s, and certain diacylglycerol kinases (DGKs), are also receptors for DAG. nih.govum.es A key challenge is to determine how these different effectors distinguish between DAG isomers and how this specificity translates into distinct physiological outcomes. For instance, while some proteins are activated, others might be inhibited, or their localization within the cell could be altered in an isomer-dependent manner. Understanding this "DAG code"—where the specific stereochemistry and fatty acid composition of the molecule dictate which downstream pathways are engaged—is a major goal.

| Isomer | Common Name / Configuration | Signaling Activity | Primary Role / Fate | References |

|---|---|---|---|---|

| 1,2-sn-Diacylglycerol | (R)-1,2-diacylglycerol | High (potent activator of PKC and other C1 domain proteins) | Second messenger in signal transduction; precursor for phosphatidic acid via DGKs. | nih.govtandfonline.comfrontiersin.org |

| 2,3-sn-Diacylglycerol | (S)-2,3-diacylglycerol | Low / Inactive | Primarily a metabolic intermediate. | tandfonline.com |

| 1,3-sn-Diacylglycerol | N/A | Low / Inactive | Intermediate in triglyceride hydrolysis and synthesis. | tandfonline.comnih.govfrontiersin.org |

Development of Advanced Probes and Real-time Imaging for Spatiotemporal Diacylglycerol Dynamics

Understanding the precise function of this compound and other DAGs requires knowing exactly where and when they are produced and active within the cell. nih.gov Early methods were limited, but the field has seen a revolution in the development of advanced molecular probes and imaging techniques. nih.govbiologists.com

Genetically encoded biosensors have been transformative. oup.com Many of these probes are based on Förster resonance energy transfer (FRET), where a DAG-binding C1 domain is flanked by a pair of fluorescent proteins. ucsd.edu Upon binding to DAG at a membrane, a conformational change alters the FRET efficiency, providing a readable output of local DAG concentration. ucsd.edu These sensors have allowed researchers to visualize DAG dynamics in real-time at specific subcellular locations, revealing sustained signaling at membranes like the Golgi apparatus in addition to the transient signals at the plasma membrane. ucsd.eduresearchgate.net

More recently, a new generation of sophisticated probes has emerged that offers even greater control. Photoswitchable diacylglycerols, or "PhoDAGs," are synthetic DAG analogues that incorporate a light-sensitive chemical group. nih.gov These molecules are inactive in the dark but can be rapidly "switched on" with a pulse of light (e.g., UV-A), leading to the translocation and activation of C1 domain-containing proteins with high spatiotemporal precision. nih.gov Similarly, photo-caged DAGs allow for the acute release of specific DAG species at the outer leaflet of the plasma membrane upon uncaging with UV light. pnas.org These tools allow researchers to manipulate DAG levels in a defined membrane area and at a precise moment, enabling the quantitative study of protein-lipid binding affinities and turnover rates in living cells. pnas.org Future directions will involve creating probes that are activated by longer-wavelength light for deeper tissue penetration and developing probes for super-resolution microscopy to visualize DAG pools within specific membrane microdomains. nih.govrsc.orgresearchgate.net

| Probe Type | Principle of Action | Advantages | Limitations | References |

|---|---|---|---|---|

| Genetically Encoded Biosensors (e.g., FRET-based) | A DAG-binding domain (e.g., C1) linked to fluorescent proteins reports binding via a change in fluorescence. | Enables real-time imaging in living cells; can be targeted to specific organelles. | Can buffer endogenous DAG levels; may have lower signal-to-noise compared to other methods. | ucsd.eduoup.commontanamolecular.com |

| Photoswitchable DAGs (PhoDAGs) | A light-sensitive acyl chain allows for reversible isomerization between inactive and active states using light. | High spatiotemporal control; reversible activation. | Requires external light stimulation; potential for phototoxicity. | nih.gov |

| Photo-caged DAGs | A photolabile "caging" group renders the DAG inactive until it is cleaved by a pulse of light, releasing the active lipid. | Acute, rapid, and quantitative increase in DAG levels at a specific location. | Irreversible activation; requires UV light which can be damaging to cells. | pnas.org |

| Near-Infrared (NIR) AIE Probes | Probes with aggregation-induced emission (AIE) properties that fluoresce brightly when aggregated in lipid-rich structures. | Good for super-resolution imaging; NIR light allows for deeper tissue penetration. | Primarily used for lipid droplets rather than signaling pools in membranes. | rsc.orgresearchgate.net |

Designing Molecular Tools for Targeted Modulation of Diacylglycerol Metabolism and Signaling

Beyond simply observing DAG, a major goal of future research is to precisely control its metabolism and signaling pathways. This requires the design and application of highly specific molecular tools. Such tools can be used to dissect complex pathways and may form the basis for novel therapeutic strategies. nih.gov

One major approach is the development of small-molecule inhibitors that target the enzymes responsible for DAG metabolism. mdpi.com For example, well-characterized inhibitors of diacylglycerol kinases (DGKs), such as R59022 and R59949, have been used extensively in vitro to block the conversion of DAG to phosphatidic acid, thereby prolonging and amplifying DAG-mediated signals. mdpi.comaacrjournals.org Conversely, inhibitors of diacylglycerol acyltransferase (DGAT), such as Amidepsine A, block the conversion of DAG into storage triglycerides, which can also modulate the size of the signaling DAG pool. scbt.com A recently discovered protein, DIP2, has been identified as a regulator of specific subsets of DAG species, presenting a new potential target for modulating DAG homeostasis. elifesciences.org

Another strategy involves creating synthetic ligands that directly target DAG effector proteins. Researchers have designed and synthesized DAG-lactones, which are conformationally constrained analogues of DAG. um.es These molecules act as potent and selective activators of PKC, with some showing the ability to induce the translocation of specific PKC isozymes to different cellular compartments, allowing for the dissection of isozyme-specific functions. um.es

The most advanced tools combine molecular engineering with external control. Optogenetic approaches, for instance, allow for the light-mediated activation of G-protein-coupled receptors (GPCRs) that trigger the PLC pathway, leading to endogenous DAG production on demand. nih.gov This, combined with the use of photoswitchable lipids like PhoDAGs, provides an unparalleled toolkit for controlling DAG signaling with high precision, paving the way for a deeper understanding of its role in health and disease. nih.gov

| Tool Type | Example(s) | Target | Effect | References |

|---|---|---|---|---|

| Enzyme Inhibitors | R59022, R59949 | Diacylglycerol Kinase (DGK) | Blocks conversion of DAG to PA, increasing DAG levels and signaling. | mdpi.comaacrjournals.org |

| Enzyme Inhibitors | Amidepsine A | Diacylglycerol Acyltransferase (DGAT) | Blocks conversion of DAG to triglycerides, potentially altering signaling DAG pools. | scbt.com |

| Synthetic Ligands | DAG-Lactones | Protein Kinase C (PKC) | Potent and selective activation of PKC isozymes. | um.es |

| Optogenetic Tools | Melanopsin | Gq-coupled GPCR signaling | Light-induced activation of PLC and subsequent endogenous DAG production. | nih.gov |

| Photoswitchable Lipids | PhoDAGs | Directly mimics DAG | Light-controlled, reversible activation of DAG-dependent pathways. | nih.gov |

Q & A

Q. How is (R)-1,2-didecanoylglycerol synthesized, and what are its key structural features?

this compound is a synthetic diacylglycerol (DAG) analog with two decanoyl (C10:0) fatty acid chains esterified to the sn-1 and sn-2 positions of glycerol. Its synthesis typically involves regioselective acylation of glycerol derivatives under controlled conditions to ensure stereochemical purity . The compound’s molecular formula is C23H44O5 (molecular weight: 400.60), and it is stored at -20°C under desiccation to prevent hydrolysis .

Q. What is the mechanism by which this compound activates protein kinase C (PKC)?

this compound acts as a cell-permeable PKC activator by mimicking endogenous DAG. It binds to the regulatory C1 domain of PKC, inducing a conformational change that releases the enzyme’s autoinhibitory pseudosubstrate domain. This allows PKC to translocate to membranes and phosphorylate downstream targets involved in signal transduction . Unlike phorbol esters (e.g., TPA), its effects are transient due to rapid metabolic clearance .

Q. What experimental protocols are recommended for using this compound in cell-based assays?

- Stock preparation : Dissolve in DMSO or ethanol (10–20 mM) and store at -20°C in aliquots to avoid freeze-thaw cycles .

- Dosage : Effective concentrations range from 1–25 µM in vitro, depending on cell type and assay duration .

- Controls : Include PKC inhibitors (e.g., Gö6983) and vehicle-only controls to validate specificity .

Advanced Research Questions

Q. Why does this compound induce ornithine decarboxylase (ODC) activity without significant epidermal hyperplasia in mouse skin models?

Studies in SENCAR, DBA/2, and C57BL/6 mice show that this compound (5,000 nmol) induces ODC activity (peaking at 4–6 hours post-application) but fails to produce sustained hyperplasia or tumor promotion, unlike TPA . This dissociation suggests that ODC induction alone is insufficient for tumor promotion; additional pathways (e.g., inflammatory cytokine release or sustained PKC activation) may be required for hyperplasia .

Q. How do lipid composition and interfacial properties influence the enzymatic hydrolysis of this compound in mixed monolayers?

In Langmuir monolayer studies, 1,2-didecanoylglycerol mixed with eicosanoic acid or 1-octadecanol alters lipase activity. Fatty acids inhibit hydrolysis at low mole fractions (≈0.1) by phase-separating the substrate and modifying surface potential, while fatty alcohols show weaker effects . This methodology is critical for studying lipase kinetics in membrane-mimetic systems .

Q. What explains the strain-specific differences in this compound-induced ODC activity in mice?

C57BL/6 mice exhibit higher peak ODC activity (6.03 nmol CO2/mg protein) compared to SENCAR (1.50) and DBA/2 (0.73) strains after treatment with 5,000 nmol this compound. Genetic variations in PKC isoform expression or metabolic clearance rates (e.g., esterase activity) may underlie these differences .